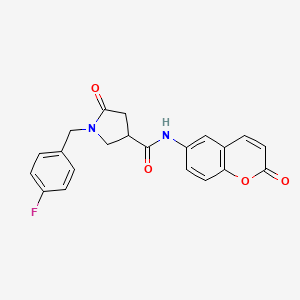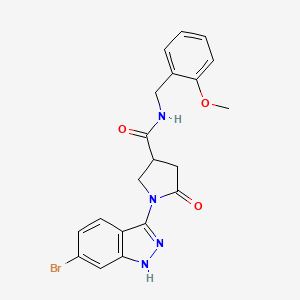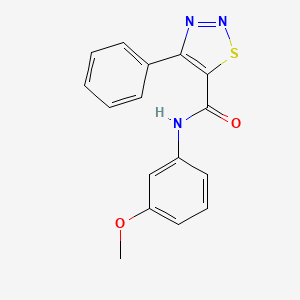
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide: is a synthetic organic compound that combines structural elements of indene and indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Indene Derivative: The starting material, 5,6-dimethoxyindanone, undergoes reduction to form 5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) in methanol.
Acylation: The indene derivative is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to form the corresponding chloroacetamide.
Indole Coupling: The final step involves coupling the chloroacetamide with 5-methoxyindole in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be performed at the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in DMF with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety may bind to specific sites on proteins, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-1-yl)-2-(1H-indol-1-yl)acetamide
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(1H-indol-1-yl)acetamide
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-1-yl)propionamide
Uniqueness
The uniqueness of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide lies in its specific combination of functional groups and structural elements. The presence of both indene and indole moieties, along with methoxy substituents, provides a distinct chemical profile that can lead to unique interactions and properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C22H24N2O4/c1-26-16-5-7-19-15(10-16)8-9-24(19)13-22(25)23-18-6-4-14-11-20(27-2)21(28-3)12-17(14)18/h5,7-12,18H,4,6,13H2,1-3H3,(H,23,25) |
InChI Key |
QWUFZXPGEYBCOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


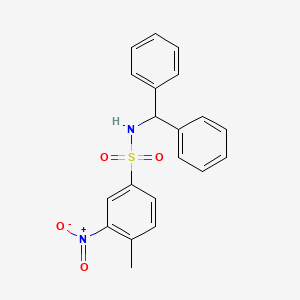
![4-nitro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B11024267.png)
![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}acetamide](/img/structure/B11024274.png)
![[2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl](phenyl)methanone](/img/structure/B11024279.png)
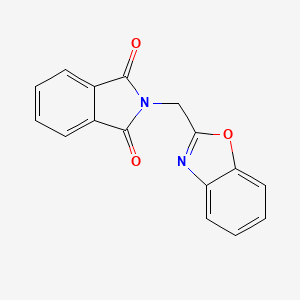
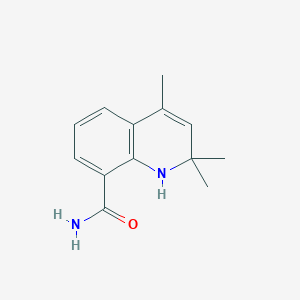
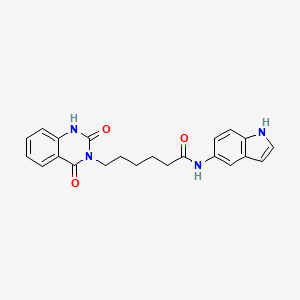
![N-[2-(butylcarbamoyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11024305.png)
methanone](/img/structure/B11024311.png)
![N-[3-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B11024322.png)

